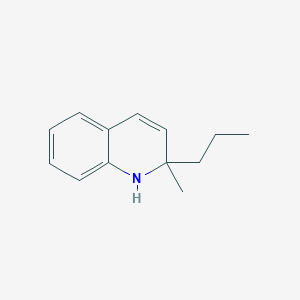
Quinoline, 1,2-dihydro-2-methyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline and its derivatives are significant in various fields, including industrial and synthetic organic chemistry, due to their versatile applications .
准备方法
The synthesis of quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, can be achieved through several classical methods. Some of the well-known synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Conrad-Limpach Synthesis: This method involves the cyclization of N-acylated anthranilic acids
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of zeolite catalysts has been reported in the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline .
化学反应分析
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide.
Reduction: This can produce tetrahydroquinoline derivatives.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Common reagents used in these reactions include sulfur, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, have a wide range of scientific research applications:
Chemistry: They are used as building blocks in the synthesis of more complex molecules.
Biology: Quinoline derivatives have been studied for their biological activities, including antibacterial, antifungal, and antimalarial properties
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
相似化合物的比较
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Quinolones: A class of compounds derived from quinoline with additional functional groups that enhance their biological activity.
The uniqueness of 1,2-dihydro-2-methyl-2-propyl-quinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-methyl-2-propyl-1H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-8,10,14H,3,9H2,1-2H3 |
InChI 键 |
AJGHKNGCPDBGSK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C=CC2=CC=CC=C2N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















